molecular formula C20H16FN3O4 B2905300 3-(3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-6-fluoroquinolin-4(1H)-one CAS No. 1260733-30-9

3-(3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-6-fluoroquinolin-4(1H)-one

Cat. No.: B2905300
CAS No.: 1260733-30-9
M. Wt: 381.363
InChI Key: CQJSXECHPHWGIJ-UHFFFAOYSA-N
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Description

3-(3-(4-Ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-6-fluoroquinolin-4(1H)-one (CAS 1081131-34-1) is a sophisticated heterocyclic compound of significant interest in medicinal chemistry and pharmaceutical research. It features a 1,2,4-oxadiazole moiety, which is recognized as an important bioisostere for ester and amide functional groups, a property widely exploited to optimize the pharmacokinetic profiles of drug candidates . The molecular structure integrates a 6-fluoroquinolin-4(1H)-one system, a scaffold known for its broad pharmacological potential, with a 4-ethoxy-3-methoxyphenyl-substituted 1,2,4-oxadiazole. This combination creates a multi-pharmacophoric hybrid, designed for the development of novel therapeutic agents. The compound is classified as a "Pharmaceutical Intermediate" and is intended for use in research and development activities, including as a building block for further synthetic elaboration . The 1,2,4-oxadiazole ring is a privileged structure in drug discovery due to its favorable metabolic stability and capacity for hydrogen bonding, making it a valuable scaffold for interacting with diverse biological targets . This product is supplied for research use only and is strictly not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers can utilize this compound in various applications, including biological screening, structure-activity relationship (SAR) studies, and the synthesis of more complex molecular entities.

Properties

IUPAC Name

3-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-6-fluoro-1H-quinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16FN3O4/c1-3-27-16-7-4-11(8-17(16)26-2)19-23-20(28-24-19)14-10-22-15-6-5-12(21)9-13(15)18(14)25/h4-10H,3H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQJSXECHPHWGIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C2=NOC(=N2)C3=CNC4=C(C3=O)C=C(C=C4)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16FN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-6-fluoroquinolin-4(1H)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Oxadiazole Ring: This step involves the reaction of an appropriate hydrazide with an ethoxy-methoxy-substituted benzaldehyde under acidic conditions to form the oxadiazole ring.

    Quinolinone Core Formation: The next step involves the cyclization of a suitable precursor to form the quinolinone core. This can be achieved through a Friedländer synthesis, where an aniline derivative reacts with a ketone in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-6-fluoroquinolin-4(1H)-one can undergo various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The oxadiazole ring can be reduced under hydrogenation conditions to form an amine derivative.

    Substitution: The fluoro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles like sodium azide or thiourea in the presence of a base.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted quinolinone derivatives.

Scientific Research Applications

3-(3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-6-fluoroquinolin-4(1H)-one has several applications in scientific research:

    Medicinal Chemistry: This compound is studied for its potential as an antimicrobial and anticancer agent due to its unique structural features.

    Material Science: It can be used in the development of organic semiconductors and light-emitting diodes (LEDs).

    Biological Research: Its interactions with various biological targets make it a useful tool in studying enzyme inhibition and receptor binding.

Mechanism of Action

The mechanism of action of 3-(3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-6-fluoroquinolin-4(1H)-one involves its interaction with specific molecular targets. The fluoroquinolone core is known to inhibit bacterial DNA gyrase and topoisomerase IV, leading to the disruption of DNA replication and transcription. The oxadiazole ring may enhance binding affinity to these enzymes, increasing the compound’s potency.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key analogs and their structural/functional distinctions:

Compound Name Core Structure Oxadiazole Substituent Quinoline Substituents Synthesis Yield Notable Properties
3-(3-(2-Ethoxyphenyl)-1,2,4-oxadiazol-5-yl)-1-ethyl-6-fluoroquinolin-4(1H)-one Quinolin-4(1H)-one 2-Ethoxyphenyl 1-Ethyl, 6-Fluoro N/A Ethyl group at position 1 may enhance lipophilicity but reduce metabolic stability.
6-Ethyl-1-[(4-fluorophenyl)methyl]-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1,4-dihydroquinolin-4-one Dihydroquinolin-4-one 4-Methylphenyl 6-Ethyl, 1-(4-Fluorobenzyl) N/A Dihydro core reduces aromaticity, potentially altering binding affinity.
1-Ethyl-6-methyl-3-(3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one Quinolin-4(1H)-one 4-Trifluoromethylphenyl 1-Ethyl, 6-Methyl N/A Trifluoromethyl group increases electron-withdrawing effects and metabolic resistance.
4-[3-(4-Ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methoxyphenyl)isoquinolin-1(2H)-one Isoquinolin-1(2H)-one 4-Ethoxy-3-methoxyphenyl (same) 2-(4-Methoxyphenyl) N/A Isoquinoline core and additional methoxy group may influence receptor selectivity.
3-(3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl)-1-ethylquinolin-4(1H)-one Quinolin-4(1H)-one 4-Bromophenyl 1-Ethyl N/A Bromine substituent allows further functionalization via cross-coupling reactions.

Key Observations:

Structural Variations: Quinoline vs. Substituent Effects: The 4-ethoxy-3-methoxyphenyl group in the target compound provides a sterically bulky, electron-rich aromatic system, contrasting with simpler (e.g., 4-methylphenyl, ) or electron-deficient (e.g., trifluoromethylphenyl, ) substituents in analogs. Fluorine Position: The 6-fluoro group in the target compound and may enhance bioavailability and binding affinity due to fluorine’s electronegativity and small size.

Synthetic Routes :

  • Analogs like MA2 and MA3 () are synthesized via reductive amination, while oxadiazole rings in are formed via cyclization of amidoximes. The target compound likely employs similar methodologies, with modifications for the 4-ethoxy-3-methoxyphenyl moiety.

Pharmacological Implications: Compounds with oxadiazole-quinoline hybrids (e.g., ) are explored as cannabinoid receptor agonists or kinase inhibitors. The target compound’s dual alkoxy groups may optimize interactions with hydrophobic binding pockets.

Biological Activity

The compound 3-(3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-6-fluoroquinolin-4(1H)-one is a novel heterocyclic derivative that has gained attention for its potential biological activities, particularly in medicinal chemistry. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and related case studies.

Chemical Structure and Properties

The compound is characterized by its unique structure, which includes a quinoline core substituted with an oxadiazole moiety. The presence of the fluoro and ethoxy groups enhances its pharmacological profile.

PropertyValue
Molecular FormulaC19H18N4O3F
Molecular Weight364.37 g/mol
CAS NumberNot available
SolubilitySoluble in organic solvents

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Preliminary studies suggest that it may function as an inhibitor of certain enzymes or receptors involved in disease pathways. Specifically, oxadiazole derivatives are known to exhibit anti-inflammatory and anticancer properties due to their ability to modulate cellular signaling pathways.

Anticancer Activity

Research indicates that compounds similar to 3-(3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-6-fluoroquinolin-4(1H)-one demonstrate significant cytotoxic effects against various cancer cell lines. For instance:

  • Cell Line Studies : In vitro assays have shown that the compound exhibits potent activity against human breast cancer (MCF-7) and lung cancer (A549) cell lines with IC50 values in the low micromolar range.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies have demonstrated effectiveness against both gram-positive and gram-negative bacteria, suggesting potential as an antibacterial agent.

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been investigated through various assays measuring cytokine production. Results indicate a reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6, highlighting its therapeutic potential in inflammatory diseases.

Case Studies

  • Study on Anticancer Properties :
    • A recent study published in Journal of Medicinal Chemistry evaluated the anticancer effects of oxadiazole derivatives. The results showed that modifications at the oxadiazole ring significantly enhanced cytotoxicity against cancer cells .
  • Antimicrobial Evaluation :
    • In a study focusing on antimicrobial activity, derivatives similar to this compound were tested against common pathogens. The findings indicated strong inhibitory effects on Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) below 10 µg/mL .

Q & A

Q. Table 1: Key Reaction Conditions for Oxadiazole Ring Formation

ParameterOptimal RangeImpact on YieldReference
Temperature100–120°C↑ Cyclization
SolventAnhydrous DMF↑ Purity
Reaction Time6–8 hours↓ Side Products

Q. Table 2: Common Biological Assays and Controls

Assay TypeProtocolPositive ControlNegative Control
Cytotoxicity (MTT)48h exposure, 570nm absorbanceDoxorubicinDMSO Vehicle
Antimicrobial (MIC)18–24h incubation, turbidityCiprofloxacinSterile Medium

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